molecular formula C25H23NO5S B15029534 Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B15029534
M. Wt: 449.5 g/mol
InChI Key: WQEQOWSYTILFID-UHFFFAOYSA-N
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Description

Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core. Benzofuran derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions . For Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, a multi-step synthesis approach is often employed. This may include:

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve similar synthetic routes but are optimized for scale, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are commonly used to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzofuran derivatives, including Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific structural features, such as the benzofuran core and the sulfonylamino group. These features contribute to its distinct biological activities and make it a valuable compound for further research and development .

Properties

Molecular Formula

C25H23NO5S

Molecular Weight

449.5 g/mol

IUPAC Name

benzyl 5-[(4-ethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H23NO5S/c1-3-18-9-12-21(13-10-18)32(28,29)26-20-11-14-23-22(15-20)24(17(2)31-23)25(27)30-16-19-7-5-4-6-8-19/h4-15,26H,3,16H2,1-2H3

InChI Key

WQEQOWSYTILFID-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C

Origin of Product

United States

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